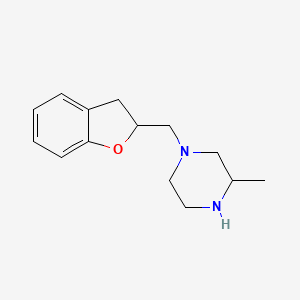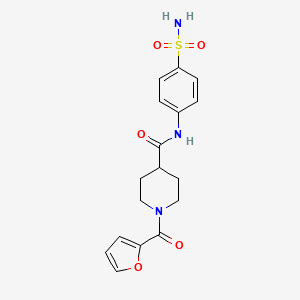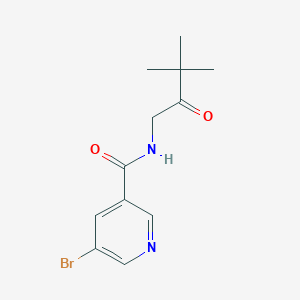
N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide, also known as CMAP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CMAP is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and DMSO.
Mécanisme D'action
The exact mechanism of action of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is not fully understood, but it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is thought to enhance the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity and a reduction in seizures, pain, and inflammation.
Biochemical and Physiological Effects:
N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has also been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-1 beta. In addition, N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been shown to have antioxidant properties, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is that it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that the exact mechanism of action of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is not fully understood, which makes it difficult to optimize its use in laboratory experiments.
Orientations Futures
There are several future directions for the study of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential as a treatment for epilepsy and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide and to optimize its use in laboratory experiments.
Méthodes De Synthèse
The synthesis of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide involves the reaction of 4-chloro-2-methylphenyl isocyanate with pyrrolidine-1-ylacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate at room temperature for several hours. The resulting product is purified using column chromatography to obtain pure N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide.
Applications De Recherche Scientifique
N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In neuroscience, N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been studied for its potential as a cognitive enhancer and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been studied for its potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-8-11(14)4-5-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLVVYSRYXOMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204781 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid](/img/structure/B7595622.png)
![N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)



![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)



![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)
